molecular formula C10H16ClN3 B1400922 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine CAS No. 1250915-69-5

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1400922
CAS No.: 1250915-69-5
M. Wt: 213.71 g/mol
InChI Key: PKDSKQOEXFVPOV-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine (CAS 1250915-69-5) is a chemical compound with the molecular formula C 10 H 16 ClN 3 and a molecular weight of 213.71 g/mol . This pyrimidine derivative features a chloro group and a dimethylamino group on the pyrimidine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The tert-butyl substituent can influence the compound's steric and electronic properties, potentially fine-tuning its reactivity and interaction with biological targets . This compound serves as a valuable building block for researchers, particularly in the synthesis of more complex molecules. Pyrimidine structures are fundamental in pharmaceutical development, and derivatives similar to this compound have been investigated as key scaffolds in various therapeutic areas . For instance, pyrimidine-2,4-diamine derivatives have been explored in patent literature for potential applications in the treatment of cancer, highlighting the research significance of this chemical class . Furthermore, 2-aminopyrimidine derivatives are recognized for a range of biological activities, including potential roles as enzyme inhibitors, which are critical in drug discovery efforts . The product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-tert-butyl-6-chloro-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDSKQOEXFVPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of tert-butyl and Chloro Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Dimethylation: The N,N-dimethylation of the pyrimidine ring can be achieved using dimethylamine or other methylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group at position 6 undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling the introduction of diverse aromatic or heteroaromatic groups. This reaction is pivotal in medicinal chemistry for generating derivatives with enhanced bioactivity.

Boronic Acid Catalyst Conditions Yield Reference
Phenylboronic acidPd(PPh₃)₄DME/H₂O, 80°C, 12 h72%
4-Pyridylboronic acidPdCl₂(dppf)DMF, 100°C, microwave, 2 h49%
3-Thienylboronic acidPd(OAc)₂/XPhosToluene/EtOH, reflux, 24 h65%

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chloro group under basic conditions.

Nucleophile Reagent Conditions Product Yield Reference
Sodium methoxideNaOMe/MeOHReflux, 6 h6-Methoxy derivative85%
BenzylamineK₂CO₃/DMF120°C, 12 h6-(Benzylamino) derivative68%
Potassium thiophenolateCs₂CO₃/THFRT, 24 h6-Phenylthio derivative77%

Key Observation : Steric hindrance from the tert-butyl group at position 4 slows substitution at adjacent positions but enhances regioselectivity at position 6.

Oxidation and Reduction Reactions

The dimethylamino and tert-butyl groups influence redox behavior:

Oxidation

  • N-Oxide Formation : Treatment with m-CPBA in dichloromethane oxidizes the pyrimidine nitrogen to form an N-oxide .

  • Side-Chain Oxidation : The tert-butyl group resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

Reduction

  • Chloro to Methyl : Hydrogenation over Pd/C in ethanol reduces the chloro group to methyl, yielding 4-(tert-butyl)-6-methyl-N,N-dimethylpyrimidin-2-amine (85% yield).

Microwave-Assisted Functionalization

Microwave irradiation accelerates coupling and substitution reactions, improving efficiency:

Reaction Type Conditions Time Yield Reference
AminationDMF, 110°C, Pd(OAc)₂, Xantphos30 min53%
Suzuki CouplingDME/H₂O, 100°C, Pd(PPh₃)₄1 h68%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 2–4) and neutral conditions but degrades slowly in basic media (pH > 10).

Scientific Research Applications

Medicinal Chemistry

Synthesis and Intermediate Use
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in substitution reactions that yield different biologically active derivatives. Research has shown that this compound exhibits significant enzyme inhibition properties, making it a candidate for developing new therapeutic agents.

Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can modulate enzyme activity, potentially leading to therapeutic effects in diseases where enzyme regulation is critical. For instance, its interaction with specific kinases has been explored for developing cancer treatments.

Polymer Chemistry

Antioxidant Properties
In polymer chemistry, this compound is utilized as an antioxidant additive in polymer formulations. By incorporating this compound during the polymerization process, it helps protect against thermal and oxidative degradation.

Material Testing
Polymers treated with this compound have shown increased stability and longevity under stress conditions. Accelerated aging tests indicate that the addition of this compound significantly enhances the material's resistance to degradation.

PropertyUntreated PolymerPolymer with Additive
Thermal StabilityLowHigh
LifespanShortExtended
Resistance to DegradationPoorExcellent

Chemical Engineering

Fuel and Lubricant Additive
In chemical engineering, this compound is explored for enhancing the oxidative stability of fuels and lubricants. Its integration into fuel mixtures improves performance by increasing thermal stability and longevity.

Performance Testing
Thermal stability tests have shown that fuels mixed with this compound demonstrate improved efficiency in engines, contributing to safer operational conditions.

Agricultural Science

Agrochemical Development
This compound is investigated for its potential use in developing more effective agrochemicals such as herbicides and insecticides. Its synthesis as an active ingredient or synergist in agrochemical formulations has been noted for improving efficacy against pests while reducing environmental impact.

Efficacy Trials
Preliminary studies indicate that formulations containing this compound exhibit higher effectiveness in controlling agricultural pests compared to traditional chemicals. This suggests a promising avenue for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and chloro groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0)
  • Structure: Chloro at position 6, dimethylamino at position 4 (vs. position 2 in the target compound).
  • Molecular Weight : 194.28 g/mol (vs. 213.71 g/mol for the target) .
  • Implications: The positional isomerism alters electronic distribution and steric hindrance.
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)-N-methylpyrimidin-2-amine (Compound 5)
  • Structure: Bromophenyl and chloroquinoline substituents replace the tert-butyl group.
  • Activity : Demonstrated moderate anticancer activity in preliminary assays .
  • Comparison : The bromophenyl group enhances π-π stacking but reduces solubility compared to the tert-butyl group .
Thieno[3,2-d]pyrimidin-2-amine Derivatives ()
  • Examples: 4-(Azetidin-1-yl)-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6i) N-(tert-Butyl)-4-(piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6k)
  • Activity : These compounds exhibit antiplasmodial activity with improved intestinal permeability due to tertiary amine groups .
  • Comparison: The thienopyrimidine core in these analogs differs from the pyrimidine core of the target compound, but the shared tert-butyl and dimethylamino groups suggest similar pharmacokinetic profiles .
Pyrimidine Derivatives with Selenadiazole/Thiadiazole Substituents ()
  • Examples: 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Binding Energy: -8.116 kcal/mol, RMSD: 0.9263) 4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Binding Energy: -7.739 kcal/mol)
  • Activity : Selenadiazole-containing compounds showed superior antiangiogenic activity due to lower binding energy and higher stability .
  • Comparison : The target compound lacks selenadiazole/thiadiazole moieties, which are critical for high binding affinity in these analogs. However, its tert-butyl group may compensate by improving hydrophobic interactions .
Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) LogP (Predicted)
Target Compound 213.71 ~2.5 (estimated)
6-Chloro-N,N-dimethylpyrimidin-4-amine 194.28 ~1.8
Selenadiazole Derivative () 355.23 ~3.1

Key Findings and Limitations

  • Structural Insights : The tert-butyl group distinguishes the target compound from smaller or more polar analogs, impacting both steric and electronic properties.
  • Biological Potential: While direct activity data are lacking, analogs with similar substituents (e.g., dimethylamino, chloro) show promise in anticancer and antiangiogenic contexts .
  • Limitations : Empirical data on the target compound’s binding energy, solubility, and toxicity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemical applications. This compound's unique structure, characterized by a tert-butyl group and a chloro substituent, enhances its interaction with various biological targets, leading to potential therapeutic effects.

  • Molecular Formula : C₁₁H₁₄ClN₃
  • Molecular Weight : Approximately 213.71 g/mol

The presence of the tert-butyl and chloro groups contributes to the compound's lipophilicity and binding affinity towards biological receptors and enzymes, making it an interesting candidate for drug development and enzyme inhibition studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. This mechanism is crucial for its application in therapeutic contexts, particularly in targeting diseases where enzyme modulation is beneficial.

Biological Activity

Research indicates that this compound exhibits potent biological activities:

  • Enzyme Inhibition : The compound has shown significant inhibition against various enzymes, which can be pivotal in developing treatments for diseases that involve dysregulated enzyme activity.
  • Receptor Binding : It has been observed to bind effectively to specific receptors, enhancing its potential as a pharmacological agent.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound inhibited a specific enzyme involved in metabolic pathways, showing an IC₅₀ value indicative of its potency.
    • The inhibition mechanism was explored through kinetic studies, revealing a competitive inhibition pattern against the target enzyme .
  • Receptor Binding Affinity :
    • Research indicated that this compound displayed high affinity for certain receptors implicated in neurological disorders, suggesting its potential use in treating conditions like depression or anxiety .
  • Therapeutic Applications :
    • Preliminary findings suggest that this compound could serve as a lead compound for developing new drugs targeting cancer cell lines, with promising results in vitro against various cancer types .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amineEthyl instead of tert-butylDifferent alkyl substituent affects solubility
4-(tert-butyl)-6-chloropyrimidineLacks dimethylamino groupSimpler structure; potential for different reactivity
2-Amino-4,6-dimethylpyrimidineNo chloro substituentMore basic structure; different biological activity

This table illustrates how the specific substituents on this compound enhance its chemical reactivity and biological activity compared to related compounds.

Q & A

Q. What are the key considerations for optimizing synthetic routes for 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction using tert-butylamine and a chlorinated pyrimidine precursor. Solvent selection (e.g., dichloromethane or DMF) and base choice (e.g., triethylamine) significantly influence yield. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization, prioritizing solvents like ethyl acetate/hexane mixtures. Optimize stoichiometry to minimize byproducts, such as dimethylamine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and assess purity (e.g., tert-butyl protons at ~1.3 ppm, dimethylamine singlet at ~3.0 ppm). FT-IR identifies functional groups (e.g., C-Cl stretch ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C11H17ClN3: 226.11 g/mol). XRD (if crystalline) resolves spatial arrangements, particularly tert-butyl steric effects on pyrimidine ring planarity .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (toluene) for recrystallization. Stabilize against hydrolysis by storing under inert atmosphere (N2/Ar) at –20°C. Use antioxidants (e.g., BHT) in long-term storage if degradation is observed via HPLC .

Advanced Research Questions

Q. How can computational modeling improve reaction design and mechanistic understanding?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., tert-butyl group steric hindrance). Use molecular dynamics simulations to predict solvent effects on reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots). Tools like Gaussian or ORCA integrate with cheminformatics pipelines for automated parameter optimization .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing tert-butyl vs. trifluoromethyl analogs (e.g., ). Use dose-response assays to clarify potency discrepancies. Analyze crystal structures (e.g., dihedral angles in ) to assess target binding geometry. Cross-validate bioactivity in multiple cell lines to rule out model-specific artifacts .

Q. How does the tert-butyl group influence intermolecular interactions in solid-state structures?

  • Methodological Answer : Perform single-crystal XRD to quantify steric effects. The tert-butyl group induces non-classical C–H⋯π interactions with pyrimidine rings, stabilizing crystal packing. Compare with methyl or isopropyl analogs to isolate steric vs. electronic contributions. Use Hirshfeld surface analysis to map van der Waals contacts and hydrogen bonds (e.g., N–H⋯Cl in ) .

Q. What advanced methods detect trace impurities or degradation products?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to identify chlorinated byproducts. Use 2D NMR (HSQC, HMBC) to assign impurity structures. For stability studies, stress-test under heat/light/humidity and analyze via accelerated solvent degradation (ASD) protocols .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzymatic inhibition efficacy?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cofactors). Test against purified enzymes (e.g., kinases, cytochrome P450 isoforms) vs. cell lysates to isolate direct vs. indirect effects. Use isothermal titration calorimetry (ITC) to measure binding affinity (KD) and compare with literature values. Investigate stereochemical purity, as enantiomeric impurities may skew results .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight226.11 g/mol
Key NMR Shifts (1H)1.3 ppm (tert-butyl), 3.0 ppm (N–CH3)
Preferred Solvent (Reaction)Dichloromethane/Triethylamine
XRD Dihedral AnglesPyrimidine-phenyl: ~12–86°

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine
Reactant of Route 2
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine

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